(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride
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Overview
Description
(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H22ClN3O and a molecular weight of 247.76 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 4-aminopiperidine with piperidin-1-ylmethanone in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a solvent such as ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to obtain the desired hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse piperidine derivatives .
Scientific Research Applications
(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride: Similar structure but with a phenyl group instead of a piperidine ring.
(4-Aminopiperidin-1-yl)(morpholino)methanone hydrochloride: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
(4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride is unique due to its dual piperidine structure, which can confer distinct chemical and biological properties compared to other piperidine derivatives. This dual structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-piperidin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-10-4-8-14(9-5-10)11(15)13-6-2-1-3-7-13;/h10H,1-9,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDOYGBLHQIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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